molecular formula C9H7N3O3 B180625 5-Nitro-1H-indole-3-carboxamide CAS No. 128200-32-8

5-Nitro-1H-indole-3-carboxamide

Cat. No. B180625
CAS RN: 128200-32-8
M. Wt: 205.17 g/mol
InChI Key: KQXIVONHGWKTQB-UHFFFAOYSA-N
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Description

“5-Nitro-1H-indole-3-carboxamide” is a compound with the CAS Number: 128200-32-8 and a molecular weight of 205.17 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 5-nitro-1H-indole-3-carboxamide .


Synthesis Analysis

The synthesis of indole carboxamides has been a subject of interest for many researchers . In one study, researchers synthesized indole 3-carboxamide derivatives using oxalyl chloride, DMF, and Et3N as the base . They used (COCl)2 as a source of chloride to convert carboxylic acid derivatives to chloride acid derivatives .


Molecular Structure Analysis

The molecular structure of “5-Nitro-1H-indole-3-carboxamide” is represented by the linear formula C9H7N3O3 . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

“5-Nitro-1H-indole-3-carboxamide” is a pale-yellow to yellow-brown solid . It has a molecular weight of 205.17 and its linear formula is C9H7N3O3 . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Fructose Bisphosphatase Inhibition

5-Nitro-1H-indole-3-carboxamide is used in the preparation of potential fructose bisphosphatase inhibitors. This application is significant in the study of metabolic disorders and the regulation of gluconeogenesis .

Protein Kinase Cθ Inhibition

The compound serves as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles, which are potential inhibitors of protein kinase Cθ, a key enzyme involved in T-cell activation and a target for immunosuppressive drugs .

Antimicrobial Activity

Design and synthesis studies have been conducted to explore 5-substituted indole derivatives, including 5-Nitro-1H-indole-3-carboxamide, for their antimicrobial properties. This research is crucial in developing new antibiotics and combating resistant strains of bacteria .

Biological Potential

Indole derivatives, including 5-Nitro-1H-indole-3-carboxamide, exhibit a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These properties make them valuable in pharmaceutical research and drug development .

Antitubercular Activity

Specific derivatives of 5-Nitro-1H-indole-3-carboxamide have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis. This application is particularly relevant in the context of tuberculosis treatment research .

Pharmaceutical Scaffold Assembly

The molecular diversity of indole derivatives makes them suitable for use in multicomponent reactions to assemble pharmaceutically interesting scaffolds. This application is important for creating new drugs and therapeutic agents .

Enzyme and Protein Inhibition

The presence of the carboxamide moiety in indole derivatives like 5-Nitro-1H-indole-3-carboxamide allows them to form hydrogen bonds with various enzymes and proteins, often resulting in inhibition of their activity. This property is exploited in drug design to target specific biological pathways .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which include 5-nitro-1h-indole-3-carboxamide, bind with high affinity to multiple receptors . This suggests that 5-Nitro-1H-indole-3-carboxamide may have multiple targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activities

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Nitro-1H-indole-3-carboxamide may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 5-Nitro-1H-indole-3-carboxamide may have diverse molecular and cellular effects.

Safety and Hazards

The safety information for “5-Nitro-1H-indole-3-carboxamide” includes the pictograms for an exclamation mark and the signal word "Warning" . The hazard statements include H302 and H317 . The precautionary statements include P280, P305+P351+P338 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-nitro-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-9(13)7-4-11-8-2-1-5(12(14)15)3-6(7)8/h1-4,11H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXIVONHGWKTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569624
Record name 5-Nitro-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1H-indole-3-carboxamide

CAS RN

128200-32-8
Record name 5-Nitro-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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